N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide
Description
The compound N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide (hereafter referred to as the "target compound") features a multifaceted structure with critical pharmacophoric elements:
- Aryl group: A 2-chloro-5-(trifluoromethyl)phenyl moiety, known for enhancing lipophilicity and metabolic stability .
- Sulfanyl linkage: A thioether bridge (-S-) connecting the indole to the acetamide, offering flexibility compared to sulfonyl or carbonyl linkages.
- 4-Methylpiperidinyl-oxoethyl substituent: A polar substituent on the indole nitrogen, likely influencing solubility and receptor affinity .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClF3N3O2S/c1-16-8-10-31(11-9-16)24(34)14-32-13-22(18-4-2-3-5-21(18)32)35-15-23(33)30-20-12-17(25(27,28)29)6-7-19(20)26/h2-7,12-13,16H,8-11,14-15H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIIIKPVXXUVOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analysis Table
Key Research Findings
Sulfanyl vs. Sulfonyl Linkages : Compounds with sulfanyl bridges (e.g., target compound, ) exhibit greater conformational flexibility than sulfonyl-containing analogs (), which may enhance adaptability to diverse binding sites .
Role of Halogenated Aryl Groups : The 2-chloro-5-(trifluoromethyl)phenyl group in the target compound is a common motif in agrochemicals (e.g., Fipronil derivatives) and pharmaceuticals, suggesting utility in targeting conserved hydrophobic pockets .
Heterocyclic Cores : Indole-based compounds (target, ) may offer superior stacking interactions compared to pyrazoles or triazoles, but triazoles provide metabolic advantages .
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